molecular formula C15H11N3O4 B5740662 N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide

N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5740662
M. Wt: 297.26 g/mol
InChI Key: DSTLSSFGLMVRLU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a cyanophenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-cyanophenylamine with 2-nitrophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: N-(2-cyanophenyl)-2-(2-aminophenoxy)acetamide

    Substitution: Various substituted acetamides depending on the nucleophile used

    Hydrolysis: 2-cyanophenylamine and 2-nitrophenoxyacetic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes, binding to active sites, or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(2-aminophenoxy)acetamide
  • N-(2-cyanophenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-cyanophenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a cyanophenyl group and a nitrophenoxy group, which can impart distinct chemical and physical properties

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c16-9-11-5-1-2-6-12(11)17-15(19)10-22-14-8-4-3-7-13(14)18(20)21/h1-8H,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTLSSFGLMVRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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